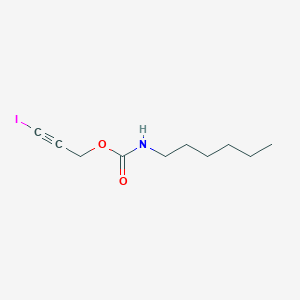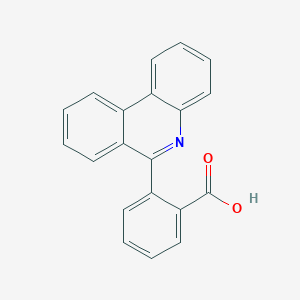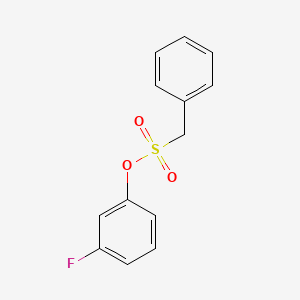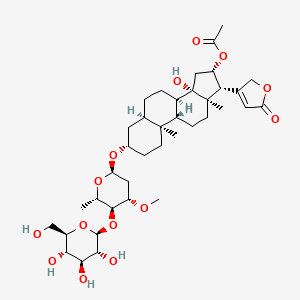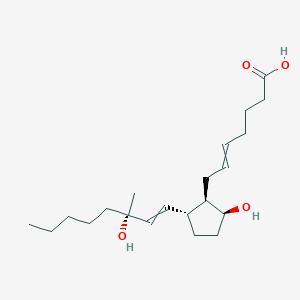
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is a complex organic compound with significant biological and chemical properties. It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as prostaglandin precursors. These intermediates undergo various chemical transformations, including hydroxylation, methylation, and cyclization, to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for high yield and purity, often using advanced technologies like continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of prostaglandins and related compounds.
Biology: It plays a role in understanding the physiological effects of prostaglandins, including inflammation, pain, and fever.
Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the compound’s effects. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological responses, including modulation of inflammation, pain, and vascular tone.
相似化合物的比较
Prostaglandin E2 (PGE2): Similar in structure but differs in the position and number of hydroxyl groups.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but has different functional groups and stereochemistry.
Prostaglandin D2 (PGD2): Similar in structure but has different functional groups and biological effects.
Uniqueness: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain prostaglandin receptors makes it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
54382-24-0 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,14,16-19,22,25H,3-4,6,8-13,15H2,1-2H3,(H,23,24)/t17-,18-,19+,21+/m1/s1 |
InChI 键 |
HWXWMLBAFHROFB-BNDYYXHWSA-N |
手性 SMILES |
CCCCC[C@@](C)(C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C)(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
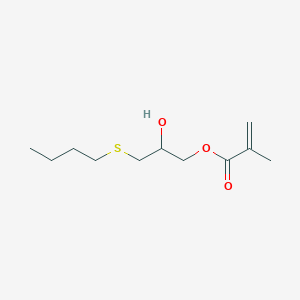

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
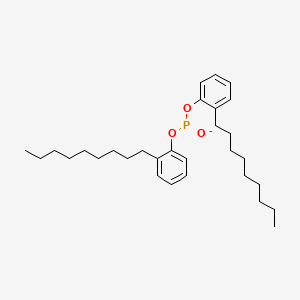
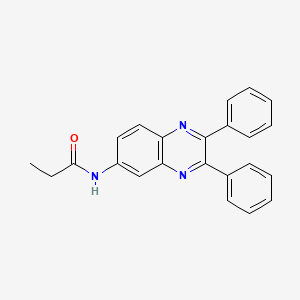
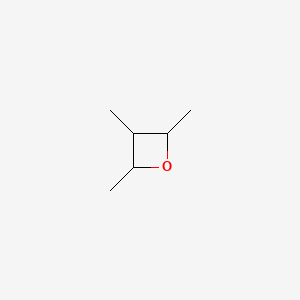

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
